6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is a synthetic compound with the molecular formula and a molecular weight of 219.24 g/mol. This compound belongs to the class of quinolinones, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one contribute to its potential as a pharmaceutical agent, particularly in the fields of antimicrobial and anticancer research .
The synthesis of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one typically involves several key steps:
The molecular structure of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one can be described as follows:
The structure features a quinoline backbone with methoxy groups at positions 6 and 8, and a methyl group at position 2. This substitution pattern is critical for its biological activity .
Property | Value |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
InChI | InChI=1S/C12H13NO3/c1-7... |
Canonical SMILES | CC1=CC(=O)C2=CC(C=C(C2=N1)OC)OC |
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize new derivatives for research purposes.
The mechanism of action of 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific biological targets:
Research is ongoing to elucidate the precise molecular interactions and pathways affected by this compound.
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one is typically characterized by:
Key chemical properties include:
Further analytical techniques such as infrared (IR) spectroscopy and ultraviolet-visible (UV-vis) spectroscopy can provide additional insights into its functional groups and electronic transitions .
6,8-Dimethoxy-2-methyl-1,4-dihydroquinolin-4-one has several scientific applications:
Research continues to explore its full potential across various scientific disciplines .
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4